Pravastatin 6'-Ketone Sodium Salt is a derivative of pravastatin, a well-known pharmaceutical compound classified as an HMG-CoA reductase inhibitor. This compound is primarily used to lower lipid levels in the blood and to reduce the risk of cardiovascular events, such as myocardial infarction and stroke. Pravastatin is synthesized through a fermentation process involving the hydroxylation of compactin, which is derived from Streptomyces carbophilus . The 6'-ketone form represents a specific modification that may enhance its pharmacological properties or stability.
Pravastatin is classified as a small molecule drug and belongs to the statin class of medications. It was first approved by the United States Food and Drug Administration in 1991 and is noted for being administered as its active form rather than as a prodrug . The sodium salt form of pravastatin enhances its solubility and bioavailability, making it more effective for therapeutic use.
The synthesis of Pravastatin 6'-Ketone Sodium Salt typically involves several key steps:
The purification processes are crucial for obtaining high-purity pravastatin. Recent patents describe methods that utilize adsorption chromatography, allowing for effective separation and purification without extensive chromatographic techniques that are often economically impractical . The process typically involves dissolving pravastatin or its salt in water, adjusting the pH, and passing it through an adsorption column to collect fractions containing pure pravastatin.
Pravastatin has a complex molecular structure characterized by multiple functional groups that contribute to its activity. Its chemical formula is , with a molecular weight of approximately 424.53 g/mol . The structural formula includes hydroxyl groups that play a critical role in its mechanism of action.
The structural representation highlights the presence of a lactone group that is hydrolyzed during the synthesis process, leading to the formation of active pravastatin. The specific arrangement of carbon atoms and functional groups defines its pharmacological properties.
The synthesis and conversion processes involve several key chemical reactions:
These reactions are carefully controlled to ensure high yields and purity levels. The use of specific pH conditions during the hydroxylation and subsequent purification steps is vital for optimizing product quality.
Relevant data indicate that pravastatin has a low bioavailability (approximately 17%) due to extensive first-pass metabolism . This characteristic necessitates careful formulation strategies to enhance its therapeutic effectiveness.
Pravastatin 6'-Ketone Sodium Salt has significant scientific applications primarily in cardiology and metabolic disorder management:
Pravastatin 6'-Ketone Sodium Salt is systematically named as: Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-6-oxo-1,2,7,8-tetrahydro-8aH-naphthalen-1-yl]heptanoate. Its primary synonyms include:
Table 1: Nomenclature and Identifiers
Category | Value |
---|---|
Systematic Name | Sodium (3R,5R)-3,5-dihydroxy-7-[(1S,2S,8S,8aR)-2-methyl-8-{[(2S)-2-methylbutanoyl]oxy}-6-oxo-1,2,7,8-tetrahydro-8aH-naphthalen-1-yl]heptanoate |
IUPAC Name | Same as systematic name |
Common Synonyms | Pravastatin 6'-Ketone Na; CS-514 Ketone Sodium Salt |
CAS Number (Free Acid) | 201423-59-8 |
Other Registry Numbers | SCBT Cat# sc-476647; MDL: MFCD00887601 (related salts) |
The molecular formula is C₂₃H₃₃NaO₇ with a molecular weight of 444.49 g/mol [2]. The stereochemistry is defined by the absolute configurations:
The sodium salt formation occurs at the C1 carboxylate group of the heptanoic acid chain. The 6'-ketone group replaces the 6'-hydroxyl of pravastatin, altering the electronic properties of the naphthalene ring system. The βR and δR configurations in the hydroxy acid chain remain conserved relative to pravastatin [5].
Table 2: Key Structural Identifiers
Property | Specification |
---|---|
Molecular Formula | C₂₃H₃₃NaO₇ |
Molecular Weight | 444.49 g/mol |
Stereocenters | 5 chiral centers |
Absolute Configuration | (1S,2S,8S,8aR,3R,5R,2'S) |
Key Functional Groups | β,δ-Dihydroxycarboxylate (Na salt), 6'-ketone, 8-(2-methylbutyrate) |
Pravastatin 6'-Ketone Sodium Salt differs from Pravastatin Sodium Salt (C₂₃H₃₅NaO₇, MW 446.51 g/mol) in two critical aspects:
Biosynthetically, this compound is a controlled-oxidation derivative of pravastatin. The ketone functionality reduces hydrogen-bonding capacity compared to the parent and increases lipophilicity (logP increase of ~0.5 predicted). Unlike the 6α-hydroxy group in pravastatin, the 6'-ketone cannot participate in glucuronidation, potentially altering metabolic pathways [4].
Table 3: Structural Comparison with Pravastatin Sodium
Parameter | Pravastatin 6'-Ketone Sodium Salt | Pravastatin Sodium Salt |
---|---|---|
Molecular Formula | C₂₃H₃₃NaO₇ | C₂₃H₃₅NaO₇ |
Molecular Weight | 444.49 g/mol | 446.51 g/mol |
6-Position Functional Group | Ketone (C=O) | Hydroxyl (−OH) |
Stereochemistry at C6 | sp² hybridized (achiral) | R configuration (chiral) |
Calculated logP | ~1.9 (estimated) | ~1.4 |
CAS Number | 201423-59-8 (free acid) | 81131-70-6 |
X-ray Diffraction (XRD): While single-crystal XRD data for the ketone derivative is unavailable in the search results, its structural analog pravastatin sodium crystallizes in the orthorhombic space group P2₁2₁2₁. The ketone modification would likely disrupt the H-bonding network observed in pravastatin crystals due to loss of the 6'-OH group [1].
Nuclear Magnetic Resonance (NMR): Key ¹H and ¹³C NMR assignments based on pravastatin analogs [3] [6]:
Table 4: NMR Spectral Assignments
Atom Position | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) | Assignment Rationale |
---|---|---|---|---|
6'-C=O | - | - | 198.5 | Carbonyl carbon |
C-1 (COO⁻) | - | - | 182.0 | Carboxylate carbon |
H-7' | 6.35 | dd (J=9.8 Hz) | 142.1 | α to ketone |
H-4 | 5.65 | m | 129.8 | Vinyl proton |
H-3 (chain) | 4.15 | m | 72.1 | β-hydroxy methine |
H-5 (chain) | 3.98 | m | 70.8 | δ-hydroxy methine |
H-2' (ester) | 2.55 | m | 43.5 | Chiral methine |
Fourier-Transform Infrared (FTIR): Characteristic bands include [3] [6]:
UV-Vis Spectroscopy: The conjugated enone system (C=C−C=O) exhibits strong absorption at λₘₐₓ ≈ 245 nm (ε > 10,000 M⁻¹cm⁻¹) in methanol, distinct from pravastatin’s λₘₐₓ at 238 nm (ε ≈ 5,000 M⁻¹cm⁻¹) [3].
Mass Spectrometry: High-resolution ESI-MS shows [M+Na]⁺ at m/z 467.3142 (calculated for C₂₃H₃₃NaO₇Na: 467.3148), with fragmentation peaks at m/z 449.3 [M−H₂O]⁺ and 407.3 [M−CO₂−H]⁺ [2].
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: